(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride
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Overview
Description
(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. These compounds are characterized by a phenyl group attached to a propane chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Ethynylphenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynylbenzaldehyde and a chiral amine.
Reaction Conditions: The key steps may include a condensation reaction followed by reduction. For example, the aldehyde group of 4-ethynylbenzaldehyde can be condensed with a chiral amine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate can then be reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Formation of Hydrochloride Salt: The free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce any remaining double or triple bonds.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, this compound may be used to study the effects of phenylpropanes on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, compounds like this compound may be investigated for their potential therapeutic effects. This includes studying their pharmacokinetics, pharmacodynamics, and potential as drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and solubility make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-Methylphenyl)ethanamine;hydrochloride: Similar structure but with a methyl group instead of an ethynyl group.
(1R)-1-(4-Ethylphenyl)ethanamine;hydrochloride: Similar structure but with an ethyl group instead of an ethynyl group.
(1R)-1-(4-Phenyl)ethanamine;hydrochloride: Similar structure but without any substituent on the phenyl ring.
Uniqueness
(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride is unique due to the presence of the ethynyl group, which can impart distinct chemical and biological properties. This group can participate in unique chemical reactions and may influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
(1R)-1-(4-ethynylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h1,4-8H,11H2,2H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJCZSWUXRXGGG-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C#C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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